molecular formula C₁₂H₁₀D₄O₅ B1162691 Mono-3-hydroxyisobutyl Phthalate-d4

Mono-3-hydroxyisobutyl Phthalate-d4

Cat. No.: B1162691
M. Wt: 242.26
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for Mono-3-hydroxyisobutyl Phthalate-d4 is 2,3,4,5-tetradeuterio-6-(3-hydroxy-2-methylpropoxycarbonyl)benzoic acid . This nomenclature reflects the substitution of four hydrogen atoms with deuterium at positions 2, 3, 4, and 5 on the benzene ring, alongside the esterification of phthalic acid with a 3-hydroxyisobutyl group.

The molecular formula is C₁₂D₄H₁₀O₅ , with a molecular weight of 242.26 g/mol . The deuterium atoms are strategically placed to minimize interference with the compound’s chemical reactivity while enhancing its utility in isotopic tracing. The non-deuterated analogue, monoisobutyl phthalate, has the formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , highlighting the subtle mass difference conferred by isotopic substitution.

Isotopic Labeling Patterns and Deuterium Substitution Sites

Deuterium labeling in this compound occurs at the ortho and meta positions of the benzene ring (positions 2, 3, 4, and 5). This substitution pattern ensures minimal perturbation to the electronic environment of the aromatic system, preserving the compound’s chemical behavior while enabling distinct spectral signatures.

Key features of the isotopic labeling include:

  • Synthetic Route : Deuterium incorporation is typically achieved via sodium deuteride (NaD) or potassium deuteride (KD) under controlled solvent conditions.
  • Stability : The deuterated bonds (C–D) exhibit higher bond dissociation energies compared to C–H bonds, enhancing the compound’s stability in oxidative environments.

Comparative Structural Analysis with Non-deuterated Analogues

Structural comparisons between this compound and its non-deuterated counterpart reveal critical differences:

Property This compound Monoisobutyl Phthalate
Molecular Formula C₁₂D₄H₁₀O₅ C₁₂H₁₄O₅
Molecular Weight (g/mol) 242.26 238.24
Boiling Point Not reported Decomposes at >140°C
Solubility Slightly soluble in DMSO, methanol Similar solubility profile

Properties

Molecular Formula

C₁₂H₁₀D₄O₅

Molecular Weight

242.26

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester-d4

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Chromatographic Behavior: this compound elutes earlier than non-polar phthalates in reversed-phase LC due to its hydroxyl group, reducing matrix interference .
  • Matrix Compatibility: Unlike lipophilic phthalates (e.g., Dinonyl-d4), the hydroxyisobutyl derivative is suitable for aqueous biological matrices without derivatization .
  • Synthetic Complexity : Introducing deuterium into the aromatic ring (vs. alkyl chains) requires specialized isotopic labeling techniques, increasing production costs .

Preparation Methods

Chemical Synthesis via Esterification

The primary synthetic route for MHiBP-d4 involves the esterification of phthalic anhydride with deuterated 3-hydroxyisobutanol. This method ensures precise incorporation of deuterium atoms at specific positions, typically achieved by using deuterium oxide (D2O) or deuterated alcohols during synthesis. The reaction proceeds under acidic catalysis, with sulfuric acid or p-toluenesulfonic acid commonly employed to accelerate the esterification process.

Reaction Conditions:

  • Reactants: Phthalic anhydride (1.0 eq), 3-hydroxyisobutanol-d4 (1.2 eq)

  • Catalyst: 0.5% (w/w) H2SO4

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Yield: 65–75%

Deuterium incorporation is verified via mass spectrometry, with >98% isotopic purity required for analytical standards. Side products, such as non-deuterated analogs or diesters, are minimized by controlling reactant stoichiometry and reaction time.

Biosynthetic Isolation from Biological Matrices

MHiBP-d4 can also be isolated from biological samples (e.g., urine) following exposure to deuterated DnBP. This method leverages endogenous metabolic pathways, where DnBP-d4 is hydrolyzed by esterases into MHiBP-d4. Enzymatic hydrolysis using β-glucuronidase (140 U/mL) at 37°C for 16 hours is a standard protocol to release conjugated metabolites from glucuronic acid complexes.

Key Steps in Biosynthetic Isolation:

  • Sample Pretreatment: Acidification with 0.1 M HCl to stabilize metabolites.

  • Enzymatic Hydrolysis: Incubation with β-glucuronidase to hydrolyze glucuronide conjugates.

  • Solid-Phase Extraction (SPE): Purification using C18 or HLB cartridges, eluted with methanol.

Analytical Validation of Synthetic Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying MHiBP-d4 and verifying isotopic purity. The CDC’s protocol specifies a reversed-phase C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of methanol and 0.1% formic acid. Key parameters include:

ParameterValueSource
Column Temperature40°C
Flow Rate0.3 mL/min
Ionization ModeElectrospray ionization (ESI-)
Transition (m/z)279.1 → 133.1 (quantifier)

Deuterated analogs exhibit distinct retention times and mass transitions compared to non-deuterated species, enabling precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR confirm structural integrity and deuterium placement. The absence of proton signals at δ 1.2–1.5 ppm (characteristic of -CH2- groups in non-deuterated analogs) validates successful deuteration.

Purification and Stabilization Techniques

Solid-Phase Extraction (SPE)

SPE using hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery of MHiBP-d4 from complex matrices. A typical protocol involves:

  • Conditioning: 3 mL methanol, followed by 3 mL water.

  • Loading: Acidified sample (pH 2–3).

  • Washing: 3 mL 5% methanol in water.

  • Elution: 3 mL methanol.

HPLC Purification

Preparative HPLC with a C18 semi-preparative column (10 × 250 mm, 5 µm) resolves MHiBP-d4 from impurities. A methanol-water gradient (40–80% methanol over 20 minutes) achieves baseline separation.

Challenges and Mitigation Strategies

Isotopic Dilution

Non-deuterated contaminants from reagents or solvents can dilute isotopic purity. Strategies include:

  • Using deuterated solvents (e.g., D2O, CD3OD).

  • Purging reaction systems with inert gases to prevent proton exchange.

Applications in Exposure Assessment

MHiBP-d4 serves as an internal standard in LC-MS/MS assays to quantify human exposure to DnBP. Its use corrects for matrix effects and ionization efficiency variations, improving measurement accuracy. For example, the NHANES study reported a median urinary MHiBP concentration of 12.4 ng/mL in the U.S. population, validated using deuterated analogs.

Recent Advances in Synthesis

Microfluidic Continuous-Flow Systems

Recent studies demonstrate that microfluidic reactors enhance esterification efficiency by improving heat and mass transfer. Yields of MHiBP-d4 increase to 85% with residence times of <1 hour.

Enzymatic Deuterium Incorporation

Engineered lipases (e.g., Candida antarctica lipase B) catalyze deuterium exchange in organic solvents, reducing reliance on expensive deuterated reagents.

Q & A

Q. How should Mono-3-hydroxyisobutyl Phthalate-d4 be prepared and standardized for use as an internal reference in LC-MS/MS quantification?

Methodological Answer:

  • Preparation : Dissolve the compound in acetonitrile or methanol at a concentration of 10–100 ng/µL. Store aliquots at −20°C to prevent degradation .
  • Standardization : Validate purity (>95% by HPLC) and isotopic enrichment (e.g., 98 atom% D) via high-resolution mass spectrometry (HRMS) and NMR to confirm deuterium placement .
  • Calibration : Use a multi-point calibration curve with matrix-matched samples to account for ion suppression/enhancement effects in biological or environmental matrices .

Q. What are the key physicochemical properties of this compound that influence its stability in experimental settings?

Methodological Answer:

  • Key Properties :

    PropertyValueSignificance
    Molecular Weight242.261 g/molImpacts chromatographic retention times in LC-MS
    SolubilityHigh in polar solventsEnsures compatibility with biological extraction buffers
    Deuterium Substitution4 D atomsReduces interference from non-deuterated analogs in isotopic tracing
  • Stability : Degradation is minimal when stored at −20°C in inert solvents (e.g., acetonitrile) for up to 6 months .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of phthalates be resolved using this compound in in vivo models?

Methodological Answer:

  • Experimental Design : Administer the deuterated analog to model organisms (e.g., rodents) and collect serial biological samples (urine, plasma). Use LC-HRMS to distinguish endogenous metabolites from deuterated derivatives via mass shifts .
  • Data Analysis : Apply kinetic modeling (e.g., non-compartmental analysis) to calculate half-life and clearance rates. Compare with non-deuterated analogs to identify enzymatic preferences (e.g., esterase vs. cytochrome P450 activity) .
  • Case Study : A 2023 study resolved discrepancies in urinary excretion kinetics by tracing deuterated monoesters, confirming phase II conjugation as the rate-limiting step .

Q. What advanced techniques are required to characterize the isotopic purity of this compound, and how do impurities affect experimental outcomes?

Methodological Answer:

  • Techniques :
    • NMR Spectroscopy : ²H-NMR to verify deuterium placement at specific positions (e.g., benzene ring vs. alkyl chain) .
    • HRMS : Measure exact mass (e.g., m/z 242.261 ± 0.001) to detect non-deuterated contaminants (<2%) .
  • Impact of Impurities : Even 2% non-deuterated contamination can skew quantification in tracer studies by introducing signal overlap. Pre-purification via preparative HPLC is recommended for sensitive applications .

Q. How does the deuterium kinetic isotope effect (DKIE) influence the pharmacokinetic modeling of this compound in comparative toxicology studies?

Methodological Answer:

  • DKIE Consideration : Deuterium substitution slows C-H bond cleavage, altering metabolic rates. Use adjusted rate constants in compartmental models to avoid underestimating metabolite accumulation .
  • Modeling Workflow :
    • Measure in vitro hydrolysis rates using liver microsomes.
    • Integrate isotope-specific rate constants into PBPK (physiologically based pharmacokinetic) models.
    • Validate against in vivo deuterated metabolite profiles .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported detection limits for this compound across different analytical platforms?

Methodological Answer:

  • Root Cause Analysis : Compare extraction protocols (e.g., SPE vs. liquid-liquid extraction) and ionization sources (ESI vs. APCI) across studies. Matrix effects in ESI often reduce sensitivity in complex samples .
  • Validation Protocol :
    • Spike recovery tests in representative matrices (e.g., serum, wastewater).
    • Cross-validate using orthogonal methods (e.g., GC-MS vs. LC-MS) .

Synthesis and Characterization

Q. What synthetic routes yield high-purity this compound, and how are byproducts minimized?

Methodological Answer:

  • Route : Deuterated phthalic anhydride is reacted with 3-hydroxyisobutyl alcohol under acid catalysis. Optimize reaction time (24–48 hr) and temperature (60–80°C) to maximize yield .
  • Byproduct Control : Use deuterated reagents to avoid protium contamination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Tables for Reference

Q. Table 1: Internal Standard Preparation Guidelines

ParameterRecommendationSource
Storage SolventAcetonitrile
Concentration Range10–100 ng/µL
Storage Temperature−20°C
Stability Duration6 months

Q. Table 2: Key Analytical Parameters for LC-MS/MS

ParameterValueInstrument
ColumnC18, 2.1 × 50 mm
Ionization ModeESI (−)
MRM Transition242 → 121
LOD0.1 ng/mL

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